molecular formula C6H7Cl2N3O2 B1428249 Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride CAS No. 1401428-43-0

Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride

Cat. No.: B1428249
CAS No.: 1401428-43-0
M. Wt: 224.04 g/mol
InChI Key: BHOOQIYULTVNHY-OLGQORCHSA-N
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Description

Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorine atom at the 5-position and an acrylate ester group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it relevant for pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl (Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2.ClH/c1-12-5(11)3-2-4-8-6(7)10-9-4;/h2-3H,1H3,(H,8,9,10);1H/b3-2-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOOQIYULTVNHY-OLGQORCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NNC(=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C1=NNC(=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride is a chemical compound that has garnered attention for its diverse biological activities. Characterized by the molecular formula C₆H₇ClN₃O₂, this compound features a triazole ring and an acrylate functional group, which contribute to its reactivity and potential applications in both agricultural and pharmaceutical fields.

Chemical Structure and Properties

The compound's structure consists of a triazole ring that is known for its antimicrobial properties, alongside an acrylate group that enhances its reactivity. The presence of chlorine further augments its biological activity, making it a candidate for various applications.

PropertyDetails
Molecular FormulaC₆H₇ClN₃O₂
Molecular Weight224.04 g/mol
PurityTypically 95%
CAS Number1401428-43-0

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and herbicidal properties.

Antimicrobial Activity

Compounds containing triazole moieties are often noted for their effectiveness against various pathogens. Studies have shown that this compound can inhibit the growth of specific fungi and bacteria by disrupting their metabolic processes. For instance, derivatives of this compound have been evaluated for their ability to inhibit enzymes critical for pathogen survival, demonstrating promising results in laboratory settings .

Herbicidal Activity

The herbicidal potential of this compound has been explored through various studies. It has been shown to effectively inhibit the growth of certain weed species by targeting specific metabolic pathways. In one study, the compound exhibited over 80% herbicidal activity against rape at a concentration of 200 μg/mL .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Antifungal Studies : In vitro assays demonstrated that this compound showed significant antifungal activity against common plant pathogens. The mechanism involved inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
  • Enzyme Inhibition : Interaction studies revealed that this compound binds to specific enzymes involved in the metabolic pathways of target organisms. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes in fungi, leading to reduced growth rates and spore production .
  • Agricultural Applications : Due to its dual activity as both an herbicide and fungicide, this compound has been proposed for use in integrated pest management systems. Its selective action against weeds while being less harmful to crops makes it an attractive option for sustainable agriculture.

Comparison with Similar Compounds

(E)-Methyl 2-(2-((1-(2,4-Dichloro-5-(methylsulfonamido)phenyl)-3-methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)methyl)phenyl)-3-methoxyacrylate (Compound 1d)

  • Structure : Features a triazole ring substituted with a dichlorophenyl group and methylsulfonamido moiety, linked to a methoxyacrylate chain .
  • Key Data :
    • 1H-NMR : δ 1.92 (CH3), 3.17 (CH3), 3.66 (CO2CH3), 3.88 (OCH3) .
    • Molecular Weight : 541 g/mol (EI-MS) .
    • Elemental Analysis : C, 48.81%; H, 4.10%; N, 10.35% .
  • Comparison :
    • The dichlorophenyl and methylsulfonamido groups likely enhance biological activity (e.g., antifungal or kinase inhibition) compared to the target compound’s simpler chloro-triazole-acrylate structure.
    • The methoxy group in the acrylate chain may reduce electrophilicity, altering reactivity in Michael addition reactions .

Ethyl 3,3-Diphenyl-2-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl) Acrylate (Compound 5)

  • Structure : Contains a thioxo-oxadiazole ring instead of triazole, with diphenyl substituents on the acrylate .
  • Key Data :
    • Elemental Analysis : C, 64.74%; H, 4.60%; N, 7.98% .
    • Synthesis : Uses KOH and CS2 in DMF at 80°C, followed by acidification .
  • Comparison: The thioxo-oxadiazole core may confer distinct electronic properties, such as increased hydrogen-bonding capacity.

3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine Hydrochloride

  • Structure : A triazole-propanamine derivative with a methyl group and amine functionality .
  • Applications : Highlighted for pharmaceuticals and agrochemicals due to the amine group’s versatility in forming salts or conjugates .
  • Comparison :
    • The propanamine chain introduces basicity, enabling pH-dependent solubility and interaction with biological targets (e.g., enzyme active sites).
    • Lacks the acrylate moiety, limiting its utility in polymerization or electrophilic addition reactions compared to the target compound .

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride

  • Structure : Combines a stereochemically complex methoxypyrrolidine with a methyl-triazole core .
  • Applications : Explored in material science for creating chiral catalysts or ligands .
  • Comparison: The methoxypyrrolidine group introduces stereochemical diversity, enabling enantioselective synthesis—a feature absent in the target compound. Dihydrochloride salt form may offer superior crystallinity for X-ray studies compared to the target’s monohydrochloride .

Research Implications and Challenges

  • Biological Activity : The dichlorophenyl group in Compound 1d may offer superior bioactivity, while the target’s chloro-triazole-acrylate could serve as a simpler scaffold for derivatization .

Q & A

Q. Critical Parameters :

  • Temperature : Higher temperatures (>80°C) accelerate side reactions in Pathway 2.
  • Solvent : Dry DMF improves solubility of intermediates in Pathway 2 but requires rigorous moisture control .

How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Basic Research Question

  • NMR : 1H^1H-NMR identifies Z/E isomerism via coupling constants (JHHJ_{H-H}) between α,β-unsaturated carbons. For example, J>12HzJ > 12 \, \text{Hz} indicates trans (E) configuration, while J<10HzJ < 10 \, \text{Hz} suggests cis (Z) .
  • IR : Stretching bands at 1680–1700 cm1^{-1} confirm acrylate carbonyl groups, while triazole C-N vibrations appear at 1540–1560 cm1^{-1} .
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in acetonitrile/water (70:30) achieve baseline separation of hydrolyzed byproducts .

What strategies mitigate tautomerism in 1,2,4-triazole derivatives during synthesis?

Advanced Research Question
Tautomerism in triazole rings (e.g., 1H vs. 4H forms) complicates structural assignment:

  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves tautomeric states by mapping hydrogen bonding networks. For example, observed 1H tautomers stabilized by intramolecular N–H···O interactions.
  • pH Control : Acidic conditions (pH < 3) favor protonation at N1, locking the 1H tautomer .

Data Contradiction : Discrepancies in 13C^{13}\text{C}-NMR shifts (e.g., C5 triazole carbon at 148–152 ppm vs. 142–145 ppm) may arise from solvent polarity or dynamic equilibria. Multi-solvent NMR studies (DMSO-d6_6, CDCl3_3) are recommended .

How do crystallographic challenges arise in refining hydrochloride salts of triazole-acrylates?

Advanced Research Question
Hydrochloride salts introduce refinement complexities:

  • Disordered Counterions : Cl^- ions may exhibit partial occupancy. SHELXL’s PART指令 partitions disorder with isotropic thermal parameters .
  • Twinned Crystals : reported twinning in triazine-dione analogs; using the TwinRotMat option in SHELXL improves R-factors (<5%) .

Validation : Merging data from multiple crystals (e.g., ) reduces systematic errors.

What experimental designs address discrepancies in biological activity assays for triazole derivatives?

Advanced Research Question
Contradictory bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) require:

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects .
  • Metabolite Profiling : LC-MS identifies hydrolyzed metabolites (e.g., free triazole acids) that may confound results .

Case Study : ’s GRK2 inhibitor showed IC50_{50} variability (±15%) due to residual DMSO; using low-DMSO protocols (<0.1%) improves reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2Z)-3-(5-chloro-1H-1,2,4-triazol-3-yl)acrylate hydrochloride

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